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Germyl

Cat. No.: B1233479
M. Wt: 75.65 g/mol
InChI Key: WHYHZFHCWGGCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Germyl refers to the radical ( GeH3 ) or anion ( GeH3 - ) species containing germanium bonded to three hydrogen atoms . This reagent is a fundamental building block in organogermanium chemistry and main-group element research, with its reactivity falling between that of its silicon and tin analogues . Research Applications and Value: this compound compounds are pivotal in synthetic chemistry for hydrogermylation reactions, adding Ge-H bonds across unsaturated carbon-carbon bonds to introduce germanium functionalities into organic molecules . They serve as precursors for depositing germanium-containing thin films via chemical vapor deposition (CVD), which is critical in semiconductor and solar cell technologies . Furthermore, this compound anions are valuable reagents in organic synthesis, for instance, promoting the efficient formation of fluorinated homoallylic cyanides . Recent interdisciplinary research explores their use in forming σ-GeH complexes with transition metals like Platinum and Rhodium, which are key intermediates in catalytic bond activation processes, including C-H and C-F bond activation . Properties and Handling: The this compound radical has a molecular weight of 75.65-75.66 g/mol and a standard state bond dissociation energy (D 298 °(H 3 Ge-H)) of 348.9 ± 8.4 kJ/mol . Alkali metal this compound compounds, such as sodium this compound (NaGeH3), are typically synthesized by reacting germane (GeH4) with the alkali metal in liquid ammonia and are highly sensitive to water, decomposing to form germane and hydroxide ions . Disclaimer: This product is intended for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula GeH3 B1233479 Germyl

Properties

Molecular Formula

GeH3

Molecular Weight

75.65 g/mol

InChI

InChI=1S/GeH3/h1H3

InChI Key

WHYHZFHCWGGCOP-UHFFFAOYSA-N

SMILES

[GeH3]

Canonical SMILES

[GeH3]

Origin of Product

United States

Taxonomy and Fundamental Structural Architectures of Germyl Entities

Germyl Radicals (e.g., GeR₃•)

This compound radicals are species containing a germanium atom with three substituents and an unpaired electron (GeR₃•). The simplest this compound radical is GeH₃•, the this compound radical itself. These radicals are often transient intermediates in chemical reactions.

The this compound radical GeH₃• can be generated by exposing germane (B1219785) (GeH₄) to vacuum ultraviolet light in a solid argon matrix. wikipedia.org Upon heating, these immobilized radicals can combine to form digermane (B87215) (Ge₂H₆). wikipedia.org The energy required to remove a hydrogen atom from germane to form the neutral this compound radical is reported to be 82.0 ± 2 kcal/mol (343.1 ± 8.4 kJ/mol). wikipedia.org

Organothis compound radicals, where R represents organic substituents, are also known and participate in various reactions, including radical chain reactions. sonar.ch For example, tributylgermane (B7798861) ((CH₃(CH₂)₃)₃GeH) is a known radical generating reagent and has been used in reductive alkylation reactions. sigmaaldrich.com Photocatalytic methods involving direct hydrogen atom transfer from germanium hydrides like Ph₃GeH and nBu₃GeH have been developed to generate germanium-centered radicals. researchgate.net

The geometry of the this compound radical GeH₃• is described as a triangular pyramid with germanium at the apex and the three hydrogen atoms forming the base, exhibiting C₃v symmetry. wikipedia.org The H-Ge-H bond angle in the this compound radical is approximately 110°. wikipedia.org

This compound Anions (e.g., GeR₃⁻)

This compound anions are negatively charged species with a germanium atom bonded to three substituents and bearing a formal negative charge (GeR₃⁻). The parent this compound anion is GeH₃⁻.

Alkali metal this compound compounds, such as sodium this compound (NaGeH₃), were among the first this compound anions discovered. wikipedia.org These can be synthesized by reacting germane with an alkali metal dissolved in liquid ammonia (B1221849) or other non-reactive solvents. wikipedia.org The this compound anion GeH₃⁻ can also be generated in the gas phase by the capture of an electron by germane with sufficient energy. wikipedia.org

The bond between a metal ion and a this compound anion can be ionic or involve bridging hydrogen atoms. wikipedia.org The proton affinity for the formation of GeH₃⁻ from germane (GeH₄ → GeH₃⁻ + H⁺) is 358.9 kcal/mol (1,502 kJ/mol). wikipedia.org The electron affinity for the this compound radical (GeH₃• + e⁻ → GeH₃⁻) is 1.6 eV. wikipedia.org

Similar to this compound radicals, this compound anions GeH₃⁻ possess C₃v symmetry and a triangular pyramidal shape. wikipedia.org The H-Ge-H bond angle in the this compound anion is approximately 93°. wikipedia.org Organogermanides, which are organothis compound anions, have also been synthesized and studied, particularly in the context of copper(I) complexes where they can act as ligands and participate in cross-coupling reactions. researchgate.net

This compound Cations (e.g., GeR₃⁺)

This compound cations are positively charged species containing a germanium atom bonded to three substituents and bearing a formal positive charge (GeR₃⁺). These species are generally less stable and harder to isolate than their silicon counterparts.

The generation and study of stable this compound cations are challenging due to the tendency of germanium to avoid positive charge. However, transient this compound cations or those stabilized by ligands or counterions have been investigated. Research in this area often involves superacidic media or the use of weakly coordinating anions to minimize interactions with the cationic center.

Germylenes (Divalent Germanium Species, :GeR₂)

Germylenes are compounds containing a divalent germanium atom with the general formula :GeR₂. wikipedia.org They are considered heavier analogues of carbenes. wikipedia.org Unlike carbenes, which can have singlet or triplet ground states depending on substituents, germylenes exclusively have a singlet ground state. wikipedia.org Unprotected germylenes tend to undergo dimerization. wikipedia.org

The bonding in germylenes differs from carbenes. While germylenes retain some sp² hybridization character, the larger energy gap between the 4s and 4p orbitals in germanium allows for some retention of the 4s²4p² electron configuration. wikipedia.org This is supported by the smaller bond angles observed in species like H₂Ge and Me₂Ge (H-Ge-H: 93°, C-Ge-C: 98°) compared to the ideal 120° for sp² hybridization. wikipedia.org

Germylenes are highly reactive due to the presence of a vacant p-orbital on the germanium center. wikipedia.org They can be synthesized via various methods, including the reduction of dibromogermanes, photolysis of strained cyclogermanes or Ge(IV) species, and substitution reactions of dihalo Ge(II) precursors with nucleophiles. wikipedia.org

Steric and Electronic Stabilization Strategies

To isolate free germylenes, kinetic or thermodynamic stabilization is necessary to mitigate their high reactivity. wikipedia.org

Thermodynamic stabilization is often achieved through the coordination of ligands capable of donating electrons to the vacant p-orbital on germanium, thereby deactivating it. wikipedia.org Examples of such ligands include pentamethylcyclopentadiene (Cp*) or ligands containing nitrogen, oxygen, or phosphorus atoms with lone pairs. wikipedia.org N-heterocyclic germylenes (NHGs), which incorporate two nitrogen atoms alpha to the germylene center, are a well-studied class of thermodynamically stabilized germylenes. mdpi.com

Kinetic stabilization involves employing bulky substituents (R groups) to sterically protect the germanium center and prevent access by nucleophiles. wikipedia.org Mesityl groups (Mes) are an example of bulky groups used for this purpose. wikipedia.org The first stable free dialkyl germylene was reported in 1991, utilizing steric protection. wikipedia.org

Combinations of steric and electronic stabilization are also employed. For instance, some germylenes are stabilized by tetradentate bis(amidine) ligands with rigid backbones. mdpi.com Diylide-stabilized germylenes represent another approach, featuring an unusual electronic structure with coplanar lone pairs that enhance donor strength. nih.gov

Data Table: Examples of Stabilized Germylenes

Germylene TypeStabilization Strategy(ies)Example Substituents/Ligands
Free Dialkyl GermyleneKinetic (Steric Bulk)Bulky alkyl groups (e.g., utilizing bis(trimethylsilyl)methyl) nih.gov
N-Heterocyclic Germylene (NHG)Thermodynamic (Electronic)Nitrogen-containing rings mdpi.com
Bis(amidinato)germyleneElectronic/StericAmidinato ligands mdpi.com
Diylide-Stabilized GermyleneElectronic/StericYlide substituents nih.gov
Cyclic (alkyl)(amino)germyleneElectronic/StericCombined alkyl and amino groups in a ring mdpi.com

Oligo- and Polygermanes (Catenated Germanium Frameworks)

Oligo- and polygermanes are compounds featuring chains or networks of catenated germanium atoms, meaning germanium atoms are bonded directly to each other (Ge-Ge bonds). Oligogermanes have relatively short chains, while polygermanes are polymers with longer backbones of germanium atoms.

These compounds differ significantly from their carbon analogues (alkanes and polyolefins) due to σ-delocalization, where the bonding electrons in the Ge-Ge backbone are delocalized throughout the chain. rsc.org The extent of this delocalization is influenced by the conformation of the Ge-Ge backbone, with a trans-conformation favoring delocalization. rsc.org

Common synthetic methods for oligogermanes include Wurtz-type coupling of organogermanium halides using alkali metals, reactions between this compound anions and halogermanes, demercuration of this compound mercury compounds, and the reaction of Grignard reagents with germanium(IV) halides. rsc.org The hydrogermolysis reaction, often combined with a germanium hydride protection/deprotection strategy, allows for the stepwise synthesis of oligogermanes with control over chain length and substituents. rsc.orgnih.gov

Polygermanes, being germanium-based analogues of polyolefins, possess polymer backbones made up of catenated Ge atoms. researchgate.netacs.orgfigshare.comnih.gov Synthesis of high molecular weight polygermanes can be achieved through reductive coupling of diorganogermanium dichlorides (Wurtz-type or electrochemical methods) or demethylative coupling of methylated germanes catalyzed by transition metals. researchgate.net A germanium polyethylene (B3416737) analogue, polydihydrogermane ((GeH₂)n), has been prepared via topotactic deintercalation of calcium ions from the CaGe Zintl phase. acs.orgfigshare.comnih.govchemrxiv.org

The properties of oligo- and polygermanes are closely related to their composition, allowing for tuning of physical properties by varying the chain length and organic substituents. rsc.orgnih.gov Catenated germanium compounds are being explored as molecular precursors for germanium(0) nanoparticles, where the size of the nanoparticles can depend on the number of germanium atoms in the precursor. osti.gov These materials also exhibit interesting optical and electronic properties, including luminescence. umich.edu

Data Table: Examples of Oligo- and Polygermanes

Compound NameFormula (Example)DescriptionPubChem CID
DigermaneGe₂H₆Simplest oligogermane hydride6336261 wikipedia.orgnih.gov
TrigermaneGe₃H₈Oligogermane hydride6914540 easychem.orgcharchem.org
TetragermaneGe₄H₁₀Oligogermane hydride16788626 chemspider.com
Hexamethyldigermane (B1588625)(CH₃)₃GeGe(CH₃)₃Organosubstituted digermane6327706 ereztech.comamericanelements.com
Hexaethyldigermane(C₂H₅)₃GeGe(C₂H₅)₃Organosubstituted digermane6327707 ereztech.com
Polydihydrogermane(GeH₂)nGermanium polyethylene analogueNot applicable (Polymer)
Penta-/HexagermanesPri₃Ge(GePh₂)nGePri₃ (n=3, 4)Linear organo-oligogermanesNot available

Organothis compound Derivatives (Compounds Containing Ge-C Bonds)

Organothis compound derivatives are a broad class of compounds characterized by the presence of at least one germanium-carbon (Ge-C) bond. These compounds form the basis of organogermanium chemistry.

The electronegativity of germanium is slightly higher than that of silicon and close to that of hydrogen. marshallplan.at In a Ge-C bond, the positive charge is generally located on the germanium atom. marshallplan.at

Organogermanium halides (e.g., R₃GeX, R₂GeX₂, RGeX₃ where X is a halogen) are important intermediates in the synthesis of other organogermanium compounds. They can be prepared by methods including the halogenation of organogermanium hydrides, reactions between organogermanes and germanium halides, and reactions involving Grignard reagents or organolithium compounds with germanium halides. marshallplan.at The stability of Ge-C bonds in organothis compound derivatives can be high, particularly with aryl substituents. mdpi.com

A wide variety of organothis compound derivatives exist, including organogermanes (GeR₄), organogermanium hydrides (GeRnH₄-n), organogermanium oxides (germoxanes, containing Ge-O-Ge linkages), and compounds with Ge-N, Ge-P, and Ge-S bonds, among others. The synthesis and properties of these compounds are extensively studied due to their potential applications in various fields, including catalysis, materials science, and as synthetic reagents. researchgate.netresearchgate.netmarshallplan.atresearchgate.net

Data Table: Examples of Organothis compound Derivatives

Compound NameFormula (Example)DescriptionPubChem CID
Tributylgermane(CH₃(CH₂)₃)₃GeHOrganogermanium hydride17422 americanelements.com, 998390 chemspider.com
Tetraethylgermane (B1293566)(C₂H₅)₄GeOrganogermane11703 nih.gov
Hexamethyldigermane(CH₃)₃GeGe(CH₃)₃Organosubstituted digermane6327706 ereztech.comamericanelements.com
Bis[bis(trimethylsilyl)methyl]germylene:Ge[(CH(Si(CH₃)₃)₂)₂]Sterically stabilized germylene6327584 nih.gov
Bis[bis(trimethylsilyl)amino]germaniumGe[N(Si(CH₃)₃)₂]₂Divalent germanium compound (germylene precursor)50931156 ereztech.com
[(p-FC₆H₄)₃Ge]₂O[(p-FC₆H₄)₃Ge]₂OGermoxane (organogermanium oxide)Not available

Advanced Synthetic Methodologies for Germyl Compounds

Precursor-Based Synthetic Routes

Synthesis from Germanium Hydrides and Halides

Germanium hydrides and halides serve as key starting materials for the synthesis of a range of germyl compounds. For instance, digermane (B87215) (Ge2H6), one of the few hydrides of germanium, can be synthesized by the reduction of germanium dioxide with sodium borohydride, a process that also yields germane (B1219785) (GeH4) as the major product along with traces of trigermane. Digermane was historically synthesized through the hydrolysis of magnesium germanide using hydrochloric acid. wikipedia.org Germanium halides, such as germanium tetrachloride (GeCl4), are also crucial precursors. GeCl4 is a colorless, fuming liquid used as an intermediate in the production of purified germanium metal and in fiber optic production. wikipedia.org It can be generated by dissolving germanium dioxide in concentrated hydrochloric acid, followed by fractional distillation for purification. wikipedia.org Organogermanium compounds, which possess direct bonds between carbon and germanium atoms or hydrogen and germanium atoms, can be synthesized using germanium halides. fishersci.com For example, the reaction of germanium dichloride dioxane complex with organolithium compounds has been used in the synthesis of polygermanes. oup.com

Reductive Coupling Processes for Polygermanes

Reductive coupling is a common method for synthesizing polygermanes, which are germanium-based analogues of polyolefins featuring catenated Ge atoms in their backbone. researchgate.net Common reductive coupling methods for polygermanes include the Wurtz-type reaction or electrochemical coupling of dialkyl and diaryl germanium dichlorides. researchgate.net Reductive coupling has also been demonstrated for low-valent dihalogermanes. researchgate.net The reduction of transition metal substituted halogermanes with lithium metal can result in the formation of Ge-Ge bonds through reductive coupling, yielding coupled products in high yields. capes.gov.br Electroreductive coupling of dichlorosilane (B8785471) with a mercury electrode was reported to form disilane, and this electroreductive method has also been applied to the synthesis of polygermanes. cmu.edu

Ligand Substitution Polymerization for Polygermanes

Ligand substitution polymerization is another approach for the synthesis of polygermanes. This method involves the reaction of germanium dichloride, often in the form of its 1,4-dioxane (B91453) complex, with organolithium compounds. tandfonline.com, oup.com, oup.com This polymerization technique can yield polygermanes with higher molecular weights compared to conventional Wurtz-type coupling reactions. oup.com, oup.com The reaction of the 1,4-dioxane complex of germanium dichloride with organolithium compounds at lower temperatures has been shown to produce higher molecular weight polygermanes in high yields. oup.com The resulting polygermanes from this method exhibit strong UV absorptions due to Ge-Ge σ-bond conjugation, with the absorption maximum shifting to longer wavelengths with increasing molecular weight. oup.com

Topotactic Deintercalation from Zintl Phases for Poly(dihydrogermane)

Poly(dihydrogermane), a germanium polyethylene (B3416737) analogue, can be prepared via topotactic deintercalation from Zintl phases. nih.gov, chemrxiv.org, researchgate.net, acs.org This method involves the removal of interstitial ions from the layered structure of a Zintl phase, such as CaGe, to yield the poly(dihydrogermane) material. nih.gov, chemrxiv.org, researchgate.net, acs.org Two straightforward approaches involving the topotactic deintercalation of Ca ions from the CaGe Zintl phase have been reported for the preparation of poly(dihydrogermane) ((GeH2)n). nih.gov, chemrxiv.org, researchgate.net, acs.org The resulting (GeH2)n possesses morphologically dependent chemical and electronic properties and undergoes thermal decomposition to yield amorphous hydrogenated germanium. nih.gov, chemrxiv.org, researchgate.net This material also serves as a platform for preparing functionalized polygermanes through thermally induced hydrogermylation-mediated pendant group substitution, a reaction that utilizes Ge-H reactivity. nih.gov, chemrxiv.org, researchgate.net The polytype of the resulting GeH can be controlled by first controlling the polytype sequence of the precursor Zintl phase. researchgate.net

Generation and Isolation of Reactive this compound Intermediates

Preparation of this compound Anionsacs.orgresearchgate.netresearchgate.net

This compound anions, species containing a negatively charged germanium atom (R₃Ge⁻), are valuable nucleophilic reagents in organogermanium chemistry. Their synthesis typically involves the reduction of this compound halides or polygermanes. Alkali metal reduction of this compound halides (R₃GeX) is a common method, where the halide is cleaved, generating the this compound anion and an alkali metal halide salt. For instance, the reaction of triphenylthis compound chloride (Ph₃GeCl) with alkali metals like sodium or lithium can afford the corresponding triphenylthis compound anion (Ph₃Ge⁻M⁺).

Another approach involves the cleavage of Ge-Ge bonds in polygermanes. For example, the reaction of a digermane (R₃Ge-GeR₃) with an alkali metal can lead to the formation of two equivalents of the this compound anion. The choice of alkali metal and reaction conditions (solvent, temperature) significantly influences the efficiency and outcome of these reactions.

Recent research has also explored the generation of this compound anions through electron transfer processes. For instance, the reaction of tetraacylgermanes with reducing agents like potassium tert-butoxide or metallic potassium can yield triacylgermenolate anions via a single electron transfer mechanism nih.gov. EPR spectroscopy has provided evidence for the formation of radical anions in these processes nih.gov.

This compound anions, particularly silylgermanides like (H₃Si)₂GeH₂Na, can be synthesized from corresponding silylgermanes acs.org. These anions can then be used as nucleophiles in coupling reactions to form new Si-Ge bonds acs.org.

In Situ Generation of this compound Cationsmdpi.comresearchgate.netresearchgate.net

This compound cations (R₃Ge⁺), characterized by a positively charged germanium atom, are highly reactive intermediates. Their transient nature necessitates in situ generation for their utilization in synthetic transformations. Various strategies have been developed to generate these electrophilic species.

One method involves the ionization of this compound halides in the presence of Lewis acids or weakly coordinating anions (WCAs). For example, the reaction of triaryl this compound halides with silver salts of WCAs can lead to the formation of free this compound cations researchgate.net. Quantum chemical calculations have supported the formation of this compound cations as transient intermediates in certain reactions, such as the chlorine-tert-butyl exchange in functionalized alkynyl-chlorogermanes researchgate.net, uni-muenster.de, crystallography.net, rsc.org.

Another approach involves the use of this compound precursors with suitable leaving groups. The reaction of a group 14 atom bonded to three mesityl groups and an allyl group can serve as a precursor to tricoordinate this compound cations acs.org. The allyl group's double bond provides a reaction site that, upon reaction with electrophiles, releases the allyl group and generates the this compound cation acs.org. Bulky mesityl groups provide steric protection to the cationic germanium center acs.org.

In some transition metal-catalyzed reactions, this compound cations or germylium ion-like species have been proposed as intermediates. For instance, platinum(II) complexes reacting with hydrogermanes can generate platinum-germyl derivatives, potentially involving intermediates that resemble this compound cations acs.org.

Synthetic Approaches to Stable Germylenestno.nlvulcanchem.comuni-muenster.de

Germylenes (:GeR₂), the heavier analogues of carbenes featuring a divalent germanium atom, are highly reactive species due to the presence of a lone pair and a vacant p-orbital on the germanium atom wikipedia.org. The synthesis of stable germylenes has been a significant achievement in organogermanium chemistry, typically relying on kinetic or thermodynamic stabilization.

Kinetic stabilization is achieved by employing bulky substituents around the germanium center, which sterically hinder dimerization and other decomposition pathways wikipedia.org. Examples include germylenes with bulky alkyl or aryl groups like mesityl wikipedia.org.

Thermodynamic stabilization often involves the coordination of electron-donating ligands to the germanium center, which can donate electron density into the vacant p-orbital, reducing its electrophilicity wikipedia.org. N-heterocyclic germylenes (NHGe), featuring nitrogen atoms in a cyclic structure coordinated to germanium, are prominent examples of thermodynamically stabilized germylenes wikipedia.org. The synthesis of NHGe typically involves the reduction of N-substituted 1,4-diaza-1,3-butadiene followed by cyclization with a germanium(II) halide wikipedia.org.

Other approaches to stable germylenes include the reduction of dibromogermanes with reducing agents like lithium naphthalene (B1677914) or potassium graphite (B72142), photolysis of strained cyclogermanes or Ge(IV) species, and the reaction of dihalo Ge(II) precursors with nucleophilic organometallic reagents wikipedia.org. Stable germylenes with intramolecular coordination bonds have also been synthesized, such as bis[2-(dimethylamino)ethoxy]germanium, where nitrogen atoms coordinate to the germanium center acs.org.

The stability of germylenes can be influenced by the electronic and steric properties of the ligands. For instance, the introduction of heteroatoms with lone pairs in the ligand backbone can enhance stability through electron donation wikipedia.org.

Specific Functionalization and Derivatization Strategies

Beyond the synthesis of fundamental this compound species, the functionalization and derivatization of this compound compounds are essential for tailoring their properties and expanding their synthetic utility. Two key strategies in this area are hydrogermylation and electrophilic substitution reactions involving this compound groups.

Hydrogermylation-Mediated Functionalizationchemrxiv.orgwikipedia.org

Hydrogermylation, the addition of a Ge-H bond across unsaturated systems like alkenes, alkynes, or carbonyls, is a powerful method for forming new carbon-germanium bonds and functionalizing organic molecules chinesechemsoc.org, researchgate.net, wikipedia.org. This reaction can be catalyzed by various species, including transition metals, Lewis acids, or initiated by radicals or bases chinesechemsoc.org, researchgate.net, chemrxiv.org.

Transition metal catalysts, such as those based on palladium, ruthenium, rhodium, and platinum, are widely used for hydrogermylation rsc.org, chemrxiv.org. These catalysts can promote the addition of hydrogermanes to alkenes and alkynes with varying degrees of chemo-, regio-, and stereoselectivity chinesechemsoc.org, chinesechemsoc.org, acs.org, chemrxiv.org. For example, palladium catalysts have been shown to facilitate the hydrogermylation of alkynes, yielding alkenylgermanes acs.org. Recent work has also demonstrated cobalt-catalyzed hydrogermylation of terminal alkynes, providing access to E-β-vinyl(trialkyl)germanes with high yields and functional group tolerance chemrxiv.org.

Lewis acid catalysis, often employing boranes like B(C₆F₅)₃, can also effectively catalyze the hydrogermylation of alkenes under mild, metal-free conditions, typically resulting in anti-Markovnikov products researchgate.net, researchgate.net. Radical-initiated hydrogermylation, often using initiators like triethylborane/O₂ or AIBN, is another established method rsc.org, acs.org. Base-catalyzed remote hydrogermylation of alkenes has also been reported, allowing for functionalization at sites distant from the initial double bond researchgate.net.

Hydrogermylation is not limited to small molecules and has been applied to the functionalization of germanium surfaces, such as hydride-terminated germanium nanosheets, through radical-initiated and thermally induced processes annualreviews.org, acs.org.

The mechanism of hydrogermylation can vary depending on the catalyst and conditions. Transition metal-catalyzed reactions often involve the formation of metal-germyl intermediates chinesechemsoc.org, chinesechemsoc.org. Theoretical studies suggest that catalyst-free hydrogermylation with two-coordinate germylene hydrides can occur via a concerted [2+2] addition across the C-C π bond nih.gov. Anionic hydrogermylation mechanisms involving germanide anions have also been proposed rsc.org.

Electrophilic Substitution Reactionsacs.org

Electrophilic substitution reactions involving this compound compounds, particularly on aromatic rings, allow for the introduction or modification of this compound groups on these scaffolds. While organogermanes have historically been considered less reactive than their tin analogues in some cross-coupling reactions, recent studies have revealed unique reactivity patterns, including those resembling electrophilic aromatic substitution (SᴇAr) wikipedia.org, acs.org.

In traditional SᴇAr reactions, substituents on the aromatic ring influence the reaction rate and regioselectivity wikipedia.org, uci.edu, masterorganicchemistry.com. Electron-donating groups activate the ring towards electrophilic attack and are typically ortho/para-directing, while electron-withdrawing groups deactivate the ring and are generally meta-directing wikipedia.org, masterorganicchemistry.com. The this compound group's effect on aromatic electrophilic substitution can depend on its nature and the reaction conditions.

Recent research has highlighted the ability of highly electrophilic metal species, such as cationic palladium nanoparticles, to activate the C-Ge bond of arylgermanes through an SᴇAr-type pathway wikipedia.org. This orthogonal reactivity allows for the selective functionalization of arylgermanes in the presence of other functional groups that are reactive under traditional cross-coupling conditions acs.org. This suggests that under certain conditions, the carbon atom bonded to germanium can be susceptible to electrophilic attack, leading to substitution.

Mechanistic Investigations into the Reactivity of Germyl Species

Anionic Reactivity and Nucleophilic Processes

Germyl anions (R₃Ge⁻), also known as germanides, are powerful nucleophiles used in the formation of new germanium-element bonds. wikipedia.orgacs.org Their high reactivity stems from the localized negative charge on the germanium atom, making them effective in a range of nucleophilic substitution and addition reactions. nih.gov

This compound anions are potent nucleophiles that readily participate in nucleophilic displacement reactions, particularly with alkyl and aryl halides. wikipedia.org These reactions typically proceed through an SN2-type mechanism, where the this compound anion attacks the electrophilic carbon center, displacing the leaving group (e.g., a halide). This method is a cornerstone for the synthesis of organogermanium compounds with new Ge-C bonds. wikipedia.org

For example, sodium this compound (NaGeH₃), prepared by reacting germane (B1219785) with sodium in liquid ammonia (B1221849), reacts with alkyl halides to substitute the this compound group (-GeH₃) for the halogen. wikipedia.org The stereochemistry of these reactions has been investigated using substrates like 4-t-butylcyclohexyl derivatives, providing insight into the steric and electronic factors governing the approach of the this compound nucleophile. acs.org The high nucleophilicity of certain germanylidene anions allows them to react even with weak electrophiles. nih.gov

This compound AnionElectrophileProductReaction Type
GeH₃⁻Alkyl Halide (R-X)R-GeH₃Nucleophilic Substitution (SN2)
[L¹GeK·TMEDA]--Nucleophilic Germanide
Me₃Ge⁻4-t-Butylcyclohexyl Halide4-t-Butylcyclohexyl(trimethyl)germaneNucleophilic Substitution

The germanium-germanium bond in digermanes or digermylenes can be cleaved to generate this compound anions. This process is distinct from the homolytic cleavage discussed previously, as it involves either heterolytic (uneven) bond breaking, often base-assisted, or reductive cleavage.

Heterolytic Cleavage: In the presence of a strong base such as potassium tert-butoxide (KOtBu), the Ge-Ge bond of a digermane (B87215) can be cleaved heterolytically. This process generates a this compound anion and a this compound cation equivalent, with the former being immediately available for nucleophilic reactions. This in situ generation of this compound anions has been successfully employed for the nucleophilic germylation of alkenes and alkynes. researchgate.netresearchgate.net

Reductive Cleavage: The Ge-Ge bond can also be cleaved using strong reducing agents. For example, treating diaryldigermylenes stabilized by o-imino donors with potassium graphite (B72142) (KC₈) results in the cleavage of the Ge(I)-Ge(I) bond. This two-electron reduction process yields two equivalents of a germylidenide anion. acs.org This method provides a direct route to low-valent germanium anions from stable digermylene precursors.

PrecursorReagentCleavage TypeProduct
Digermane (R₃Ge-GeR₃)KOtBuHeterolyticThis compound anion (R₃Ge⁻)
Digermylene ([LGe–GeL])Potassium Graphite (KC₈)ReductiveGermylidenide anion ([LGeK])

Cationic Reactivity and Electrophilic Transformations

This compound cations (germylium ions), R₃Ge⁺, are highly reactive electrophilic species analogous to carbocations. Their high reactivity makes them valuable intermediates in the formation of new carbon-germanium and carbon-carbon bonds through electrophilic transformations. The generation of these transient species in situ has enabled their application in complex cyclization and annulation reactions.

The electrophilic nature of this compound cations has been harnessed to perform intramolecular Friedel-Crafts type reactions, termed "germa-Friedel-Crafts" reactions. This transformation involves the in situ generation of a this compound cation that subsequently attacks an adjacent aromatic ring, leading to the formation of a germacyclic compound. acs.org

A key example of this reaction is the cyclization of 4,4′-Di-tert-butyl-2-diphenylgermylbiphenyl. When this precursor is treated with a trityl cation source, such as [Ph₃C][B(C₆F₅)₄], a hydride is abstracted from a Ge-H bond (if present) or a C-Ge bond can be cleaved to generate a transient diphenylthis compound cation. This electrophilic center is then attacked by the neighboring phenyl ring in an intramolecular electrophilic aromatic substitution, yielding a dibenzogermole, a germanium analog of fluorene. acs.org This strategy has proven effective for building complex, polycyclic aromatic systems containing germanium, including ladder-type germoles and even a trigermasumanene derivative. acs.org The electron-withdrawing nature of the germylium unit can influence the reactivity of the aromatic rings; for instance, in a p-terphenyl (B122091) system, two germylium units can deactivate the central benzene (B151609) ring, preventing further electrophilic addition. acs.org

Annulation reactions initiated by this compound cations provide a powerful method for constructing germacyclic systems. In these reactions, a this compound cation, generated in situ from a precursor like a hydrogermane, adds across the π-system of an alkyne or alkene. acs.org This addition forms a vinyl or alkyl cation intermediate that is stabilized by the β-germanium atom. This carbocation then undergoes a subsequent intramolecular Friedel-Crafts type cyclization onto a tethered aromatic ring to complete the annulation. acs.orgacs.org

For example, the reaction of benzyldiphenylgermane with [Ph₃C][B(C₆F₅)₄] generates a benzyldiphenylthis compound cation. In the presence of an alkyne, this cation adds to the carbon-carbon triple bond, creating a β-germyl-substituted vinyl cation. This intermediate rapidly cyclizes via attack on the pendant benzyl (B1604629) ring, and subsequent deprotonation yields 1,2-dihydro-2-germanaphthalene derivatives. acs.org

The reactivity and product distribution in these annulations are influenced by the properties of germanium compared to silicon. The greater β-effect of germanium (the ability of a Ge atom to stabilize a positive charge on a β-carbon) can decrease the positive charge on the vinyl cation intermediate. acs.org This reduction in electrophilicity can impact the efficiency of the final ring-closing step. Furthermore, the higher electronegativity of germanium can increase the acidity of vinyl protons in the intermediate, sometimes leading to competing side reactions, such as deprotonation to form alkynylgermanes, particularly with terminal alkynes. acs.org

Table 1: Yields of this compound Cation-Initiated Annulation with Various Alkynes Reaction of benzyldiphenylgermane with alkynes in the presence of [Ph₃C][B(C₆F₅)₄] and a non-coordinating base.

EntryAlkyne SubstrateAnnulation ProductYield (%)
1Trimethylsilylacetylene8a79
21-Hexyne8b49
3Phenylacetylene8c41
4Diphenylacetylene8d18

Data sourced from research findings on germacyclic compound synthesis. acs.org

Germylene Reactivity and Complexation Chemistry

Germylenes, :GeR₂, are the heavier analogs of carbenes and possess a divalent germanium center with a lone pair of electrons and a vacant p-orbital. They exist exclusively in a singlet ground state. This electronic structure imparts both nucleophilic (via the lone pair) and electrophilic (via the vacant orbital) character, making them versatile reagents and ligands in coordination chemistry.

The ambiphilic nature of germylenes makes them excellent ligands for a wide range of transition metals, with stable complexes reported for metals across the d-block. The coordination to a transition metal (M) is generally described by a classic σ-donor/π-acceptor model. The germylene donates its lone pair into a vacant d-orbital on the metal (σ-donation), while the metal back-donates electron density from a filled d-orbital into the empty p-orbital of the germanium atom (π-back-donation).

This bonding interaction can lead to significant M-Ge multiple-bond character. Computational analyses of germylene complexes with Group 4 metallocenes (Ti, Zr, Hf) have confirmed this multiple-bond character, with the strength of the M–Ge(II) bond increasing down the group. The coordination of the germylene to an electron-rich metal center can lead to substantial π-back-donation, which in turn can influence the geometry and bond lengths within the germylene ligand itself. For instance, in some amidinatogermylene nickel(0) complexes, the expected decrease in Ge-N bond length upon coordination is attenuated due to strong back-donation from the nickel center.

Germylenes have been incorporated into various ligand frameworks, including simple dialkyl or diamido systems, as well as more complex N-heterocyclic germylenes (NHGes) and chelating pincer ligands. These frameworks provide kinetic and thermodynamic stability to the reactive Ge(II) center and allow for fine-tuning of its electronic properties.

Table 2: Selected Bond Parameters in Transition Metal-Germylene Complexes

ComplexM-Ge Bond Length (Å)Ge-N Bond Lengths (Å)Notes
Tungsten Carbonyl Complex (2a)--Bidentate coordination via Ge and sulfoxide.
Molybdenum Carbonyl Complex (2b)--Bidentate coordination via Ge and sulfoxide.
Nickel Amidinatogermylene (4a)-1.991(2), 1.989(2)Ge-N lengths are close to free germylene, suggesting strong Ni→Ge π-back-donation.

Data derived from crystallographic and spectroscopic studies.

A fundamental reaction of germylenes is oxidative addition, where the germanium(II) center is oxidized to germanium(IV), and its coordination number increases by two. This reactivity is analogous to that of low-valent transition metal centers and is a key step in the potential use of germylenes in catalysis. In this process, a substrate bond (X-Y) is cleaved, and new Ge-X and Ge-Y bonds are formed.

Germylenes can undergo oxidative addition with a variety of substrates. Reactions with polar, electrophilic molecules like alkyl halides are thought to proceed via a bimolecular nucleophilic substitution (S_N2)-type mechanism. In contrast, reactions with less polar substrates may follow a concerted pathway. Studies comparing acyclic and cyclic diazagermylenes with chloro(hydrocarbyl)phosphines have shown that these reactions proceed through oxidative addition intermediates. The reactivity is sensitive to steric bulk, with more hindered germylenes reacting more slowly.

The reaction of a gallanediyl (LGa) with a heteroleptic chlorogermylene (L'GeCl) provides a clear example, resulting in the direct oxidative addition product L(Cl)GaGeL'. In some cases, stable intermediates along the oxidative addition pathway can be isolated, offering mechanistic insight. The electronic properties of the substituents on the germylene play a crucial role; electron-donating groups can stabilize the germylene and influence the thermodynamics of the oxidative addition.

The unique electronic structure of germylenes—possessing both a donor lone pair and an acceptor p-orbital—makes them suitable for the activation of small, often inert, molecules. This reactivity is driven by the accessible Ge(II)/Ge(IV) redox couple, which allows germylenes to mediate bond-breaking and bond-forming processes in a manner that parallels transition metals.

Germylenes have been shown to activate a range of small molecules, including:

Hydrogen (H₂): Activation of H₂ typically proceeds via a concerted mechanism, leading to the formation of a dihydridogermane, a formal Ge(IV) species.

Ammonia (NH₃): Germylenes can react with the N-H bonds of ammonia, resulting in oxidative addition to form amino-hydrido germanes.

Carbon Dioxide (CO₂): In one example of germylene-catalyzed hydroboration of CO₂, the first step is a hydrogermylation of CO₂, showcasing the germylene's ability to activate the C=O bond.

For germylenes to act as true catalysts, a full catalytic cycle must be achieved. While the oxidative addition step is often facile, the subsequent reductive elimination to regenerate the Ge(II) species can be thermodynamically challenging. The key to developing germylene-based catalysis is to balance the energetics of both the oxidative addition and reductive elimination steps, often through careful ligand design. Spatially separated germylene-carbene compounds have also been developed, demonstrating site-selective reactivity where the germylene center can preferentially activate certain substrates (like organic azides) while the carbene center activates others. This highlights the potential for creating multifunctional main-group systems for complex chemical transformations.

Dimerization and Polymerization Dynamics

The dimerization and polymerization of this compound (GeH₃) radicals are fundamental processes in germanium chemistry, particularly in the chemical vapor deposition of germanium films and the thermal decomposition of germane (GeH₄). These dynamics are primarily dictated by the high reactivity of the this compound radical, which influences its fate in various chemical environments.

Dimerization of this compound Radicals

The simplest pathway for the self-reaction of this compound radicals is dimerization, which results in the formation of digermane (Ge₂H₆). This process is a classic example of a radical recombination reaction.

Mechanism and Kinetics

The dimerization of two this compound radicals is a direct coupling process:

GeH₃• + •GeH₃ → Ge₂H₆

This reaction is generally considered to be highly efficient, proceeding with a very low activation energy barrier, as is typical for the recombination of two radical species. In environments where this compound radicals are the predominant reactive species, such as in the photolysis of germane in an inert matrix, dimerization is the principal outcome upon thermal annealing. Current time information in Edmonton, CA. When germane is exposed to vacuum ultraviolet light in a solid argon matrix, this compound radicals are produced and can be immobilized; upon heating, they combine to form digermane. Current time information in Edmonton, CA.

While the reaction is known to be rapid, specific kinetic data, such as the absolute rate constant for the self-reaction of this compound radicals, is not extensively documented in the literature. The primary initiation step to form these radicals is the homolytic cleavage of a Ge-H bond in germane. Current time information in Edmonton, CA.

Table 1: Key Reactions in this compound Radical Dimerization

Reaction Type Reaction Description
Initiation GeH₄ → GeH₃• + H•Formation of a this compound radical from germane. Current time information in Edmonton, CA.
Dimerization GeH₃• + •GeH₃ → Ge₂H₆Recombination of two this compound radicals to form digermane. Current time information in Edmonton, CA.

This table is interactive. You can sort and filter the data.

Role in Polymerization

The role of the this compound radical in the formation of higher-order germanes (oligomerization) and hydrogenated amorphous germanium (a-Ge:H) polymers is more complex and is often considered secondary to the role of germylene (GeH₂).

Mechanistic Insights

Research indicates that hydrogen-poor species, particularly germylene (GeH₂), are the primary contributors to the polymerization processes that lead to the deposition of solid germanium-containing films. researchgate.net The this compound (GeH₃) radical, by contrast, is more frequently implicated in the reaction mechanisms that form gaseous products, such as digermane through dimerization. researchgate.net

The propensity of this compound radicals to rapidly dimerize can act as a chain termination step, thereby limiting their direct participation in the propagation of long polymer chains. The formation of digermane represents the most basic form of oligomerization. Further chain growth involving this compound radicals would likely proceed through subsequent reactions, such as hydrogen abstraction from other germane molecules to create new radicals, or the insertion of this compound radicals into Ge-H bonds of other germanes. However, these pathways are generally considered less favorable than the polymerization routes initiated by germylene.

Table 2: Comparative Role of this compound and Germylene in Polymerization

Species Primary Role in Germane Decomposition Polymerization Activity
This compound (GeH₃•) Formation of gaseous products. researchgate.netLimited; primarily leads to dimerization (Ge₂H₆). Acts as a potential chain terminator.
Germylene (GeH₂) Predominant role in solid film deposition. researchgate.netHigh; considered the key building block for polygermanes and a-Ge:H films.

This table is interactive. You can sort and filter the data.

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules, providing information about bond strengths, angles, and molecular symmetry. These techniques have been applied to study germyl-containing compounds and reactive intermediates like the this compound radical.

Studies on digermane (B87215) (Ge₂H₆) and its deuterated analog (Ge₂D₆) have utilized IR and Raman spectroscopy to assign fundamental frequencies and determine molecular structure. aip.orgaip.org For instance, infrared spectra of gaseous digermane and digermane-d₆ have been recorded, along with Raman displacements for the liquid state. aip.org Analysis of these spectra supports a D₃d ethanelike structure for digermane. aip.org The rotational structures of certain fundamentals in Ge₂H₆ and Ge₂D₆ have been resolved and analyzed. aip.org

Vibrational spectroscopy has also been employed to study this compound derivatives like dithis compound ether (GeH₃OGeH₃) and dithis compound sulfide (B99878) (GeH₃SGeH₃). capes.gov.brresearchgate.net Theoretical studies examining the normal mode frequencies and vibrational assignments for dithis compound ether and dithis compound sulfide in C₂v symmetry have compared predicted frequencies with available IR and Raman spectra to derive scaling factors. capes.gov.brresearchgate.net

The infrared and Raman spectra of this compound azide (B81097) (GeH₃N₃) have been predicted using ab initio calculations and compared to experimental data, allowing for complete vibrational assignments. researchgate.netnih.gov

Infrared spectroscopy has been crucial for the identification and characterization of transient species like the this compound radical (GeH₃) and dithis compound radical (Ge₂H₅) in low-temperature matrices. psu.eduuhmreactiondynamics.orguhmreactiondynamics.org Infrared absorptions assigned to the pyramidal GeH₃ radical have been observed in argon, neon, and deuterium (B1214612) matrices. psu.edudntb.gov.ua For the this compound radical (GeH₃•), an absorption at 665 cm⁻¹ has been assigned to the ν₂ umbrella mode, consistent with previous matrix isolation experiments. psu.edu The remaining modes, the ν₃ germanium-hydrogen stretch (2050–2093 cm⁻¹) and the ν₄ deformation mode (852–857 cm⁻¹), are often obscured by germane (B1219785) ice absorptions. psu.edu

In studies of digermane adsorption on surfaces, infrared spectroscopy has helped identify adsorbed species, including those containing GeH₃ groups. researchgate.net Spectral features have been assigned to GeH₃ species in the Ge₂H₅ configuration. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear)

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a fundamental technique for determining the structure and purity of this compound-containing compounds in solution. Multinuclear NMR, involving nuclei like ¹⁹F or ³¹P, can provide additional information when these elements are present in the molecule.

¹H and ¹³C NMR spectroscopy have been used to characterize alkali metal this compound derivatives. researchgate.netnih.gov These studies have provided structural insights into the geometry of the GeH₃⁻ ion in both contact molecules and separated ion pairs. researchgate.netnih.gov ¹H-wide-line-resonance investigations have shown that the rotations of this compound groups can be frozen in at low temperatures, allowing for the determination of the H-Ge-H valence angle in fixed this compound groups. researchgate.net

NMR spectroscopy, including heteronuclear NMR, has been employed in the characterization of ruthenium this compound complexes with various substituents. sioc-journal.cn EPR spectroscopy, which is related to NMR in its use of magnetic fields and resonant frequencies to study unpaired electrons, has been used to characterize persistent this compound-substituted lead(III)- and tin(III)-radicals, providing insights into their geometric and electronic properties. researchgate.netrsc.orgresearchgate.net

Studies on amines containing this compound and difluorophosphino-groups have utilized ¹H, multinuclear NMR, and photoelectron spectroscopy for characterization. rsc.org Multinuclear high-resolution NMR spectroscopy is a technique capable of analyzing various nuclei within a sample. nih.govgoogle.com While the provided snippets discuss its application to other compounds, the principle applies to this compound compounds containing NMR-active nuclei.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of compounds. This is invaluable for identifying reaction products and intermediates involving this compound species.

Gas chromatography-mass spectrometry (GC-MS) has been used to analyze the products of gas-phase reactions involving this compound radicals, such as the reaction of GeH₄ with NF₃, where products like GeH₃F and GeH₃NF₂ were detected. acs.org

Mass spectrometry has also been applied to study germanium hydride molecular clusters, revealing complex isotopomeric clusters and fragmentation patterns. escholarship.orgresearchgate.netnih.gov Electron ionization mass spectra of higher germane hydrides tend to be dominated by ions with the highest germanium content due to complete hydrogen elimination. nih.gov Photoionization mass spectrometry has been used to measure the appearance potentials of GeH₂⁺ and GeH₃⁺ from GeH₄. dntb.gov.ua

Mass spectroscopic data have been recorded for amines containing this compound and difluorophosphino-groups. rsc.org Time-resolved mass spectrometry has been used for in situ characterization of gaseous molecules in chemical vapor deposition (CVD) processes involving germane or digermane. uhmreactiondynamics.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a primary technique for determining the precise three-dimensional arrangement of atoms in crystalline solids. It provides detailed information about bond lengths, bond angles, and intermolecular interactions.

X-ray single-crystal studies have been performed on alkali metal this compound compounds, such as GeH₃Cs, revealing its structure and the coordination environment around the germanium center. researchgate.net For crown ether ligated alkali metal this compound derivatives, X-ray crystallography has provided structural insights into whether the compounds exist as contact molecules with M-Ge bonds or as separated ions [M(crown ether)₂]⁺[GeH₃]⁻. researchgate.netnih.gov These studies have shown unexpected geometries and M-H interactions in contact molecules. researchgate.netnih.gov

X-ray photoelectron spectroscopy (XPS), while not X-ray crystallography, uses X-rays to probe core electron energy levels, providing information about elemental composition and chemical states in the near-surface region of materials. XPS analysis has been used to characterize solids obtained from the irradiation of GeH₄/NF₃ mixtures, providing information on their empirical formula and hydrogenation degree. acs.org High-resolution core-level photoemission spectroscopy using synchrotron radiation has been employed to examine the surface ordering, morphology, and stoichiometry of digermane-saturated silicon surfaces. aps.orgaps.org

Photoelectron Spectroscopy

Photoelectron spectroscopy techniques, such as ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS), measure the kinetic energy of electrons emitted from a material upon irradiation with photons. This provides information about the electronic structure, bonding, and composition.

Photoelectron spectra of methyl, silyl (B83357), and this compound amines, phosphines, and arsines have been studied to investigate the electronic structure, particularly the lone pair character and potential involvement in bonding to silicon or germanium d-orbitals. rsc.org The positions of bands in the photoelectron spectra have been correlated with the nature of the element bonded to the nitrogen, phosphorus, or arsenic. rsc.org

Resonance enhanced multiphoton ionization (REMPI) spectroscopy, a type of photoelectron spectroscopy, has been used to observe the electronic spectrum of the this compound (GeH₃) radical in the 370–430 nm region. aip.orgaip.org This technique allowed for the observation of a vibrational progression assigned to the "umbrella" mode and estimation of the barrier to inversion. aip.orgaip.org

High-resolution core-level photoemission spectroscopy has been applied to study the adsorption and thermal reactions of digermane on Si(100) surfaces, identifying different surface species like GeH₃, GeH₂, and GeH based on shifts in core-level binding energies. aps.orgaps.org

In Situ Spectroscopic Monitoring of Reactions (e.g., FT-IR)

In situ spectroscopic monitoring techniques allow for the observation of chemical reactions as they occur, providing real-time information about the consumption of reactants, formation of intermediates, and production of products. Fourier Transform Infrared (FT-IR) spectroscopy is a common method for in situ monitoring due to its ability to quickly acquire vibrational spectra.

FT-IR spectroscopy has been used for in situ monitoring of reactions, including those relevant to chemical vapor deposition (CVD) processes where germane or digermane are used as precursors. psu.eduuhmreactiondynamics.orgdntb.gov.uanih.gov While time-resolved spectroscopic probes for monitoring Ge₂Hₓ species in real time during CVD have been limited, FT-IR has been utilized to characterize matrix-isolated this compound and dithis compound radicals formed by electron irradiation of germane. psu.eduuhmreactiondynamics.org The instantaneous appearance of IR absorptions for the this compound radical upon irradiation of germane samples in low-temperature matrices has been observed using FT-IR. psu.eduuhmreactiondynamics.org

Computational and Theoretical Frameworks in Germyl Chemistry

Density Functional Theory (DFT) Applications

DFT is a widely used computational method in germyl chemistry due to its balance of computational cost and accuracy for systems involving heavier elements like germanium. It is extensively applied to investigate various aspects of this compound compounds.

Elucidation of Electronic Structures and Bonding Characteristics

DFT calculations are instrumental in detailing the electronic distribution and bonding nature within this compound compounds and related species like germylenes and this compound radicals. Studies have utilized DFT to analyze the electronic band structure and density of states in germanene, the 2D analog of graphene, revealing sp2 hybridization and the influence of bonding arrangements on electronic properties. researchgate.netjetir.org For germylene radical adducts, DFT calculations have shown that the unpaired electron is often delocalized over the molecular framework, with the spin density on the germanium atom varying depending on the substituents. researchgate.netrsc.org In transition metal this compound complexes, DFT has been employed to investigate bonding modes and interactions, such as Ge⋅⋅⋅Ge interactions between germylene and this compound ligands. researchgate.netacs.org Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides further details on bond polarity and electron delocalization. researchgate.netresearchgate.net The electronic properties of diylidylgermylenes can be tuned by modifying the ylide backbone, as demonstrated by DFT studies which showed that cyano groups can lower the LUMO energy, altering their nucleophilic or electrophilic character. nih.gov DFT calculations have also been used to study the electronic structure of iminoborane radicals with this compound substituents, showing delocalization of the unpaired electron. rsc.org

Calculation of Thermochemical Parameters (e.g., Enthalpies of Formation, Bond Dissociation Energies)

DFT is frequently used to calculate thermochemical properties of this compound compounds, providing essential data for understanding their stability and reactivity. Enthalpies of formation and bond dissociation energies (BDEs) for various Ge-X bonds (X = H, C, halogens) in germanes and this compound radicals have been computed using DFT methods. researchgate.netnih.gov These calculations help in determining the relative strengths of different bonds and predicting the feasibility of chemical reactions. For instance, DFT calculations have contributed to determining the bond dissociation energy of the Ge-H bond in trimethylgermane. rsc.org While experimental thermochemical data for germanium compounds can be challenging to obtain, theoretical calculations, including those using DFT, provide valuable estimations and insights into trends within series of related compounds. researchgate.net

Here is a table summarizing some calculated bond dissociation energies involving germanium:

BondCalculated Bond Dissociation Energy (kJ/mol)Method(s) UsedSource
Ge-H (in GeH4)~348.9 ± 8.4Experimental/Comparison whiterose.ac.uk whiterose.ac.uk
Ge-H (in Me3GeH)342Kinetic/DFT rsc.org
Ge-C (mean in Ge(CH3)4)264.2Experimental researchgate.net

Note: Experimental values are included for comparison where available, as theoretical calculations often aim to reproduce or predict experimental data.

Analysis of Vibrational Modes and Molecular Conformations

DFT calculations are a powerful tool for predicting and analyzing the vibrational spectra (IR and Raman) and conformational preferences of this compound-containing molecules. By calculating harmonic force fields and vibrational frequencies, DFT helps in assigning experimental spectral bands and confirming molecular structures. acs.orgnih.govresearchgate.net For example, DFT calculations have been used to accurately reproduce observed FTIR frequencies and intensities for chlorinated Si-Ge hydride macromolecules, aiding in vibrational mode assignments. acs.org Studies on molecules like allylgermane and germylcyclohexane have utilized DFT to investigate different conformers and their relative stabilities, as well as to calculate vibrational frequencies. nih.govacs.org DFT predictions of vibrational spectra for this compound azide (B81097) have been compared to experimental data to provide complete vibrational assignments. nih.gov These analyses are crucial for spectroscopic characterization and understanding the dynamic behavior of this compound compounds.

Here is a table illustrating some calculated and experimental vibrational frequencies for this compound-containing compounds:

CompoundBond/Group VibrationCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Method(s) UsedSource
Chlorinated Si-Ge Hydride MacromoleculesSi-Ge stretches-300-1200B3LYP/6-311N++G(3df,3pd) acs.org
Symmetric GeH3 wagging-300-1200B3LYP/6-311N++G(3df,3pd) acs.org
Si-Cl stretches524-554524-554B3LYP/6-311N++G(3df,3pd) acs.org
This compound Azide (GeH3N3)Terminal N=N bond--B3LYP nih.gov
Trimethylthis compound Bromide ((CH3)3GeBr)Vibrational modesSummarized in Table 1 of SourceSummarized in SourceDFT researchgate.net

Note: Specific frequency values from calculations and experiments are often detailed in the source materials and may vary based on the specific molecule and computational parameters.

Mapping Reaction Potential Energy Surfaces and Transition States

DFT calculations are essential for mapping potential energy surfaces (PES) of reactions involving this compound species, providing insights into reaction pathways, intermediates, and transition states. researchgate.netlibretexts.orgnih.govresearchgate.net By locating and characterizing transition states, DFT helps in determining activation barriers and understanding reaction mechanisms. researcher.life Studies on the reactions of germane (B1219785) with other molecules, such as water, have utilized DFT to explore reaction channels and identify transition states for processes like hydrogen elimination. researchgate.net DFT calculations can reveal concerted or stepwise reaction mechanisms and the nature of transition states, such as four-centered transition states in transmetalation reactions. researcher.life The analysis of PES using DFT is crucial for predicting reaction outcomes and understanding the factors that influence reactivity and selectivity.

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical methods, which are based on first principles without empirical parameters, are also applied in this compound chemistry, often in conjunction with or as a benchmark for DFT calculations. These methods can provide highly accurate descriptions of electronic structure and properties. nih.govulb.beacs.orgresearchgate.netaip.org Studies utilizing ab initio methods have investigated the structural and conformational properties of this compound-containing molecules like allylgermane, comparing results with experimental data from microwave and infrared spectroscopy. nih.gov Ab initio calculations have been used to predict harmonic force fields and vibrational spectra for this compound halides, contributing to the understanding of their spectroscopic characteristics. aip.org While generally more computationally expensive than DFT, ab initio methods are valuable for obtaining accurate thermochemical data and exploring regions of the potential energy surface. researchgate.netresearchgate.net

Modeling of Catalytic Cycles and Ligand Performance

Computational methods, including DFT, are increasingly used to model catalytic cycles involving this compound complexes and to evaluate the performance of this compound-containing ligands in catalysis. researchgate.netrsc.orgnih.govchemrxiv.orgmpg.de By studying the energetics and intermediates of catalytic reactions using DFT, researchers can gain insights into the mechanism and identify the rate-determining steps. rsc.org Computational studies can help in understanding the role of this compound ligands in stabilizing reactive intermediates or facilitating specific transformations. nih.gov For instance, DFT calculations have been applied to investigate the mechanisms of E-H bond activation by low-coordinate platinum-germylene complexes, which are relevant to catalytic hydrodehalogenation. nih.gov Modeling catalytic cycles computationally allows for the rational design of new catalysts and the optimization of reaction conditions. chemrxiv.org Evaluating the performance of different ligands through computational screening can significantly accelerate the development of new catalytic systems. chemrxiv.orgmpg.de

Here is a table summarizing some areas where computational modeling is applied in this compound catalysis:

Application AreaComputational Method(s) UsedKey Insights GainedSource
E-H bond activation in catalysisDFTMechanism of activation, role of germylene fragment nih.gov
Evaluation of ligand performanceDFTInfluence of this compound ligands on catalytic activity and selectivity chemrxiv.org
Modeling of catalytic reaction pathwaysDFTIdentification of intermediates, transition states, and rate-determining steps rsc.orgnih.gov

Prediction of Novel this compound Species and Reactivity

Computational and theoretical frameworks play a crucial role in the prediction of novel this compound species and the understanding of their reactivity. These methods allow for the exploration of potential structures, stabilities, and reaction pathways that may be challenging to investigate experimentally. Density Functional Theory (DFT) calculations, in particular, are widely used to provide insights into the electronic structure and energetic profiles of this compound compounds. nih.govnih.govcsic.esuni-bonn.deresearchgate.netacs.orgchemrxiv.orgrsc.orgacs.orgrsc.orgacs.org

Theoretical studies have been instrumental in characterizing the parent digermyne (HGe≡GeH), a compound that has been primarily characterized computationally due to its instability. wikipedia.org These calculations have revealed key features of this class of compounds, including their trans-bent structure, which differs from the linear structure of alkynes. wikipedia.org The trans-bent geometry in heavier Group 14 element analogues of alkynes is attributed to the second-order Jahn-Teller (SOJT) effect, leading to a slipped π-bond and significant molecular geometrical distortion. wikipedia.org

Computational methods are also employed to predict the stability and reactivity of germylenes, which are heavier analogues of carbenes. researchgate.netchemrxiv.orgacs.org DFT calculations have been used to assess the substituent effects on the thermodynamic and kinetic stability of various germylenes. researchgate.net These studies indicate that the stability of germylenes is significantly influenced by the nature of substituents, with π-donor substituents playing a crucial role in stabilizing the singlet ground state. researchgate.netacs.org For instance, studies on acyclic and cyclic mono-heteroatom substituted germylenes have shown that substituents like amino, oxy, thio, phosphino, and silyl (B83357) impact their stability and reactivity differently. researchgate.net Cyclization generally increases the singlet-triplet energy gap (ΔES-T), which is indicative of increased stability of the singlet ground state, while unsaturation tends to decrease it. researchgate.net

The prediction of reaction pathways and mechanisms involving this compound compounds is another significant application of computational chemistry. DFT calculations have been used to study reactions such as cycloaddition reactions of digermynes, which can undergo [2+1], [2+2], and [4+1] cycloadditions due to their reactive nature. wikipedia.org These studies help in understanding the reaction mechanisms and predicting the products. For example, the [4+1] cycloaddition of digermynes with 1,3-dimethyl-1,3-butadiene, which is different from the [4+2] cycloaddition observed with alkynes, has been explained computationally by the diradical character of digermynes. wikipedia.org

Computational studies also contribute to understanding the bonding in novel this compound species, such as this compound-substituted gallapnictenes. nih.govresearchgate.net DFT and EDA-NOCV calculations have been used to analyze the nature of Ga-Pn (Pn = P, As) bonds in these compounds, indicating significant polarization and ionic character. nih.gov Furthermore, theoretical calculations have been applied to study the activation of small molecules by germylenes and digermynes. chemrxiv.orgnih.govacs.orgresearchgate.net For instance, computational studies supported the experimental observation of dihydrogen activation by a digermyne with a Ge-Ge single bond. nih.govacs.orgresearchgate.net

Predictive models, including those combining DFT and machine learning, are being developed to forecast the energy and activation barriers for reactions involving germylenes, such as the activation of dihydrogen. chemrxiv.org These models aim to accelerate the identification of promising candidates for catalysis by predicting their reactivity based on their structure and electronic properties. chemrxiv.org

Data tables summarizing computational findings can provide valuable insights into the predicted properties and reactivity of this compound species. For example, calculated singlet-triplet energy gaps can indicate the relative stability of different germylene isomers. Similarly, calculated reaction barriers can predict the feasibility and rate of various reactions.

Here is an example of how computational data might be presented:

Compound TypeSubstituentsComputational MethodPredicted ΔES-T (kcal/mol)Reference
GermyleneVariousDFT4.31 - >16 researchgate.net
GermyleneN-heterocyclic carbeneDFT~16 - 18 nih.gov
Dichloro-silylene-germyleneDonor Base LigandsDFT21.9 - 36.8 acs.org

Another example could focus on predicted reaction energetics:

ReactantsProduct TypeComputational MethodPredicted Barrier (kcal/mol)Predicted Reaction Energy (kcal/mol)Reference
Digermyne + 1,3-dimethyl-1,3-butadieneGermane derivativeDFT-- wikipedia.org
Silylene/Germylene + H₂Activated ProductDFT + Machine Learning< 9 (MAE for silylenes)- chemrxiv.org
(H₂COGeH₃)⁻ rearrangementCyclic intermediate/OxyanionAb Initio~2 (first step)-32 (overall) acs.org

Specialized Applications and Functional Materials Development

Precursors for Germanium-Containing Thin Films and Nanostructures in Semiconductor Technology

The semiconductor industry heavily relies on the controlled deposition of thin films and nanostructures. Germyl compounds serve as valuable precursors in techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for creating germanium-containing materials with tailored properties.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors

CVD and ALD are key techniques for depositing thin films with high conformality and precise thickness control. Germane (B1219785) (GeH₄) is a widely used germanium precursor in CVD for the deposition of SiGe films, often in combination with silane (B1218182) (SiH₄). zenodo.org Other germane derivatives, such as methylgermane, n-butylgermane, t-butylgermane, and diethylgermane, have also been employed as precursors. zenodo.org

For ALD, the development of suitable germanium precursors is crucial for achieving atomic-scale thickness control and excellent conformality, particularly for high-density phase-change memory devices. researchgate.netnih.gov Novel germanium complexes, including those containing β-diketonate and N-alkoxy carboxamidate-type ligands, have been synthesized and explored as precursors for GeO₂ thin films via ALD. nih.gov These precursors demonstrate potential for in-depth research in various fields where germanium oxide is utilized. nih.gov Dihalide germylene precursors (GeX₂-Lₙ, where X is a halide and L is a Lewis base) have also been disclosed for the low-temperature deposition of germanium-containing films like GeSbTe, Ge, SiGe, and GeO₂ via CVD and ALD processes. google.com These precursors offer advantages as they are in the same oxidation state as the deposited molecule and the halide ligand can aid in obtaining alloy films at low temperatures. google.com

The deposition temperature in these processes can vary, with ranges typically between 10°C and 350°C for dihalide germylene precursors in vapor deposition methods. google.com

Synthesis of SiGe and SiGeSn Alloys and Heterostructures

This compound-containing precursors are instrumental in the synthesis of SiGe and SiGeSn alloys and heterostructures, which are important materials for high-speed microelectronics and optoelectronic devices. scilit.comresearchgate.net The use of precursor-driven synthesis allows for low-temperature deposition of these materials, compatible with CMOS processing. psu.edu

The synthesis of the silyl-germyl sequence of molecules (H₃Ge)ₓSiH₄₋ₓ (x = 1-4), including previously unknown species, provides a route to a new class of Si-based semiconductors with Ge-rich stoichiometries reflecting the precursor composition. nih.gov These precursors enable the growth of epitaxial layers and coherent islands (quantum dots) directly on Si(100) at low temperatures (300-450 °C), resulting in films with homogeneous compositional and strain profiles, low defect densities, and atomically planar surfaces. nih.gov

SiGeSn ternary alloys are also being explored, with germane (GeH₄), silane (SiH₄), and tetramethyltin (B1198279) (Sn(CH₃)₄) being used as precursors in techniques like nonthermal plasma synthesis. osti.gov The incorporation of Sn into SiGe alloys is crucial for tuning band gaps and enabling novel photonic and electronic devices. researchgate.netcore.ac.uk Rational design and preparation of CVD precursors involving novel main-group hydrides are key to fabricating new families of Si-based semiconductors and prototype devices with compositional and structural inheritance from the parent molecule to the solid end-product. researchgate.netpsu.edu

Formation of Germanium-Rich Quantum Dots

This compound compounds are utilized in the formation of germanium-rich quantum dots, which are promising for applications in nonvolatile memory devices and other electronic applications. zenodo.orgnih.govnih.gov The (H₃Ge)ₓSiH₄₋ₓ family of compounds provides a route to Ge-rich quantum dots with narrow size distribution, defect-free microstructures, and precisely tuned elemental content when grown at higher temperatures (T > 500 °C). nih.gov

For example, the deposition of O(SiH₂GeH₃)₂ at 500 °C on Si(100) yielded Si₀.₃₀Ge₀.₇₀ quantum dots embedded within an amorphous matrix of Si-Ge-O suboxide. nih.gov These quantum dots are required for the fabrication of high-performance nonvolatile memory devices. nih.gov A thermally initiated hydrogermylation-based method has also been reported for the synthesis and surface functionalization of air- and moisture-stable germanium quantum dots. rsc.org

Catalysis by this compound-Containing Systems

This compound-containing systems, including this compound radicals and transition metal complexes featuring this compound ligands, exhibit catalytic activity in various organic transformations.

Main Group Catalysis (e.g., Hydroboration, Hydrosilylation)

Low-valent main group compounds, including germylenes, have demonstrated catalytic activity in reactions previously thought to require transition metals. mdpi.comcore.ac.uk Cationic Ge(II) compounds stabilized by iminato- and carbene-ligands can catalyze hydroboration reactions of aldehydes and ketones with pinacolborane. mdpi.com Hydrogen-bridged cationic bis(silylium) and bis(germylium) compounds are known to catalyze the hydrosilylation of carbon-carbon double bonds. mdpi.com

Amidotetrylenes, which include germylenes, have been investigated as hydroboration catalysts and found to be highly active with strongly electron-withdrawing ligands. core.ac.uk A protocol for generating this compound radicals via photo-excited electron transfer in an electron donor-acceptor (EDA) complex has been developed, which can drive hydrogen-atom transfer from germanium hydride. d-nb.inforesearchgate.net This method, using catalytic amounts of thiol and benzophenone (B1666685) derivatives, can be used for hydrogermylation reactions of alkenes. d-nb.inforesearchgate.net

Transition Metal Catalysis (e.g., Hydrosilylation, Hydrogenation, C-H Activation, Hydrodehalogenation)

Transition metal complexes featuring this compound ligands can act as catalysts in a range of reactions, often exhibiting unique reactivity and selectivity. nih.govresearchgate.net Silyl (B83357) and this compound ligands in these complexes can play important roles in promoting nucleophilic addition and enabling new hydrometallation mechanisms. nih.gov

Copper-catalyzed reactions involving germanium hydrides have been developed for transformations like this compound peroxidation of alkenes and this compound-azidation of alkenes. chemistryviews.orgacs.org These methods allow for the concomitant introduction of a this compound group and another functional fragment across a C=C bond. chemistryviews.orgacs.org For example, a copper-catalyzed three-component reaction of alkenes, germanium hydrides (e.g., Ph₃GeH), and tert-butyl hydroperoxide yields this compound peroxides. chemistryviews.org Similarly, a copper-catalyzed reaction with germanium hydrides and trimethylsilyl (B98337) azide (B81097) allows for the regioselective introduction of this compound and azide groups. acs.org

This compound-rhodium systems have been investigated for catalytic applications in transformations such as trans-semihydrogenation of internal alkynes, trans-isomerization of olefins, and hydrosilylation of alkynes. csic.es The presence of the this compound fragment in these complexes has been shown to be necessary for achieving specific selectivity, such as the semi-hydrogenation of alkynes towards the E-isomer. csic.es

Platinum(0)-germylene systems have shown potential for cooperative bond activation and catalysis, including the hydrodehalogenation of aliphatic halides under a dihydrogen atmosphere. researchgate.netchemrxiv.org Stoichiometric reactions with small molecules like dihydrogen, water, and ammonia (B1221849) can lead to the formation of Pt(II)-germyl compounds. researchgate.netchemrxiv.org These systems demonstrate promising conversions for hydrodehalogenation, even for challenging alkyl chlorides. researchgate.netchemrxiv.org

Transition metal complexes with M-Ge bonds, stabilized by multidentate ligands, can realize remarkable catalytic activity and unique product selectivity. researchgate.net For instance, palladium complexes bearing a PGeP-pincer type ligand have enabled atom-economical hydrocarboxylation reactions using a formate (B1220265) salt as both a reductant and CO₂ source. researchgate.net This highlights the privileged reactivity of Pd-Ge bonds in catalysis. researchgate.net

Photo-Induced Catalytic Processes

Organogermanium(IV) compounds, encompassing structures like acylgermanes, hydrogermanes, tetraalkylgermanes, and digermanes, have emerged as key reagents in radical processes. rsc.org The increasing prominence of visible-light photocatalysis as a method for radical generation has led to the application of these this compound compounds in germylation and alkylation reactions, highlighting the potential of germanium in contemporary radical systems. rsc.org

Research has demonstrated the efficient generation of this compound radicals via photo-excited electron transfer (ET) within an electron donor-acceptor (EDA) complex. This process drives hydrogen-atom transfer (HAT) from a this compound hydride (R₃GeH). d-nb.inforesearchgate.net A catalytic protocol utilizing a mixture of a thiol (as the electron donor and HAT catalyst) and benzophenone (as the electron acceptor and ET catalyst) can smoothly generate this compound radicals upon irradiation with visible (blue) light, without the need for transition metals or other photocatalysts. d-nb.inforesearchgate.net This method allows for the efficient trapping of generated this compound radicals by various alkenes, providing a mild, selective, and transition-metal-free route for hydrogermylation reactions. d-nb.inforesearchgate.net

Another approach involves the photocatalytic generation of this compound radicals from digermanes, enabling the hydro/deuteriogermylation of alkenes. researchgate.net Sulfonamides have also been shown to act as photoinduced hydrogen atom transfer catalysts under organophotoredox catalysis, facilitating the selective abstraction of the Ge-H bond and subsequent hydrogermylation of activated alkenes. chemrxiv.org This photochemical HAT process offers a new avenue for the sustainable synthesis of organogermanium compounds. chemrxiv.org

Advanced Materials Science Applications

Polygermanes, polymers with backbones composed entirely of germanium atoms, are analogous to polysilanes and exhibit properties derived from the delocalization of sigma electrons along the polymer chain. oup.comchemrxiv.org These properties include strong UV absorption, thermochromism, photoactivity, and semiconducting behavior upon doping. oup.com

Design and Synthesis of Polygermane-Based Polymers

Polygermanes can be synthesized through various methods. Reductive coupling of dialkyl and diaryl germanium dichlorides, such as the Wurtz-type or electrochemical coupling, is a common approach. researchgate.net Electroreductive methods have shown remarkable potential for forming Ge-Ge bonds and have been effectively used to synthesize high molecular weight polygermanes and germane-silane copolymers. acs.org For instance, the electroreduction of dichlorobutylphenylgermane yielded polygermane with a molecular weight (Mn) of 19,900. acs.org Another route involves the coupling of methylated germanes via demethylative processes catalyzed by transition metals. researchgate.net The synthesis of poly(dihydrogermane), a germanium-based polyethylene (B3416737) analogue ((GeH₂)n), has been achieved through the topotactic deintercalation of the CaGe Zintl phase. chemrxiv.orgnih.govacs.org This method provides a platform for preparing functionalized polygermanes via thermally induced hydrogermylation-mediated pendant group substitution. chemrxiv.orgnih.govacs.org

Fabrication of Organothis compound-Functionalized Silsesquioxanes and Spherosilicates

Organothis compound functionalities have been successfully incorporated into silsesquioxane and spherosilicate structures, leading to new hybrid materials. Polyhedral oligomeric silsesquioxanes (POSS) and spherosilicates, with their well-defined inorganic frameworks, serve as versatile building blocks for creating nanostructured hybrid materials. acs.orgmdpi.commdpi.com

The synthesis of bifunctional silsesquioxanes and spherosilicates with organothis compound functionalities has been achieved through platinum-catalyzed hydrosilylation of alkenylgermanes with silsesquioxanes and spherosilicates. researchgate.netnih.gov This method allows for the preparation of mixed bifunctional compounds, including dumbbell-type systems and silsesquioxanes with alkenyl pendant groups. researchgate.net Eleven different mixed systems with various substituents, including this compound groups, have been prepared and characterized. nih.gov

Organothis compound groups can also be introduced into silsesquioxanes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comsemanticscholar.org This "click chemistry" approach allows for the functionalization of silsesquioxanes with substituted triazole rings bearing this compound moieties, demonstrating the reactivity of terminal germane alkynes in this process. mdpi.comsemanticscholar.org

Emerging Materials with Tailored Electronic and Optical Properties

Polygermanes and germane-containing materials exhibit tunable electronic and optical properties, making them promising for various applications. The electronic properties, particularly band gaps, of polygermanes can be tailored by controlling molecular weight, side-group substitution, and applying tensile strain. chemrxiv.orgrsc.orgresearchgate.net Polygermanes are quasi-one-dimensional semiconductors with direct band gaps, where the valence and conduction bands are primarily contributed by the skeletal Ge atoms. rsc.orgresearchgate.net Attaching larger substituents can reduce the band gap, while tensile or compressive strain can modify it over a wide range. rsc.orgresearchgate.net Tensile strain can lead to significant band gap reduction due to increased charge density delocalization in the conduction band, while compressive strain can induce a direct-to-indirect semiconductor transition. rsc.orgresearchgate.net

Polygermanes show characteristic electronic absorption bands in the UV region (300-350 nm) and can be strongly thermochromic for alkyl-substituted derivatives. acs.orgresearchgate.net They also exhibit non-linear optical properties and photo-induced electron transfer. chemrxiv.orgacs.orgacs.orgoup.com

Two-dimensional germanium carbide (tetrahex-GeC₂) is another emerging material with tunable electronic and optical properties. nih.gov This material exhibits a tunable narrow direct band gap and strong optical absorption in the visible and near-ultraviolet regions, suggesting potential for nanoelectronic, optoelectronic, and photovoltaic applications. nih.gov Germanene nanotubes also show diameter-dependent anisotropic optical absorption and exhibit metallic or semiconducting behaviors depending on their structure. rsc.org

The incorporation of organogermanium compounds into materials like silsesquioxanes can impact their properties, including thermal stability and refractive index. researchgate.net The ability to functionalize silsesquioxanes with organothis compound groups allows for the design of materials with tailored properties for applications in areas such as polymer composites, surface modifiers, and optical materials. acs.orgresearchgate.net

Compound ClassKey PropertiesRelevant Applications
Polygermanesσ-conjugation, UV absorption, thermochromism, semiconducting (doped), tunable band gap, non-linear optics, photoactivityPrecursors for ceramics, microlithography, photoconductors, semiconductors, nonlinear optics, superlattice polymers
Organothis compound-functionalized Silsesquioxanes/SpherosilicatesHybrid organic-inorganic structure, tunable properties based on functionalizationPolymer additives, surface modifiers, nanobuilding blocks, optical materials, nanocomposites
Tetrahex-GeC₂Tunable direct band gap, high carrier mobility, strong optical absorptionNanoelectronics, optoelectronics, photovoltaics
Germanene NanotubesDiameter-dependent electronic and optical properties, metallic or semiconductingNanotechnology applications

Future Prospects and Uncharted Territories in Germyl Research

Exploration of Novel Germyl Architectures and Unusual Oxidation States

The exploration of novel this compound architectures is a key area for future research. This includes the synthesis and characterization of new compounds featuring the this compound moiety in diverse structural arrangements. The development of this compound-substituted phospholes represents a recent advancement, highlighting the potential for incorporating this compound groups into various organic frameworks. acs.org These compounds exhibit increased reactivity of the Ge-C bond compared to their silicon analogues, suggesting avenues for new synthetic transformations. acs.org

Beyond traditional architectures, the investigation of this compound compounds with germanium in unusual oxidation states is a promising frontier. While germanium typically exists in +2 or +4 oxidation states in stable compounds, exploring transient or stabilized species with other oxidation states could unlock novel reactivity and applications. Research into this compound-substituted lead(III) and tin(III) radicals has provided insights into the influence of this compound substituents on the electronic and geometric properties of these species, indicating a potential for stabilizing unusual oxidation states on adjacent metal centers. researchgate.net The ability to stabilize unusual oxidation states in molecular complexes is an active area of research in inorganic chemistry, often involving carefully designed ligand environments. ucsb.eduepfl.ch Future work may focus on designing ligands that can support germanium in less common oxidation states, potentially leading to new catalytic cycles or material properties.

Furthermore, the synthesis and characterization of this compound-bridged metal clusters, such as the recently reported silyl- and this compound-bridged neutral square-planar Ag₄ clusters, demonstrate the potential for this compound ligands to facilitate unique structural arrangements and electronic interactions. rsc.org These clusters exhibit exceptionally short metal-metal distances, influencing their photophysical properties. rsc.org Future research could explore other transition metals and cluster sizes, potentially leading to new luminescent materials or catalysts.

Development of Advanced In Situ Spectroscopic Probes for Reaction Monitoring

Understanding the mechanisms of this compound reactions often requires monitoring transient intermediates and reaction pathways. The development and application of advanced in situ spectroscopic techniques are crucial for this purpose. Techniques such as in situ NMR spectroscopy have already proven valuable in studying the conversion of this compound precursors and the formation of new species. rsc.org

Future efforts will likely focus on employing techniques that can provide real-time information on reaction dynamics and the electronic structure of fleeting this compound species. In situ surface-enhanced Raman spectroscopy (SERS), for instance, has shown promise in monitoring heterogeneous reactions at metal surfaces, providing information on both molecular vibrations and surface-adsorbate interactions. rsc.org Adapting and applying such techniques to homogeneous or heterogeneous this compound-involved reactions could offer unprecedented insights into reaction mechanisms.

The study of this compound cations, transient species analogous to carbocations, has already benefited from spectroscopic analysis to understand their structures and reactivities. acs.org Further development of techniques capable of probing these highly reactive intermediates in situ will be essential for designing controlled synthetic routes. Photochemical reactions involving germane (B1219785) have also been investigated using in situ NMR spectroscopy, highlighting the utility of these methods for understanding complex reaction mixtures and identifying products. whiterose.ac.uk

Integration of Machine Learning and AI in this compound Compound Design and Prediction

The vast chemical space of potential this compound compounds makes their exploration through traditional experimental methods alone a significant challenge. The integration of machine learning (ML) and artificial intelligence (AI) is poised to accelerate the design and prediction of new this compound compounds with desired properties.

ML models have already demonstrated the ability to predict material properties, including lattice thermal conductivity in germanium-containing compounds. mdpi.com These models, trained on existing data, can act as surrogate simulators, rapidly screening potential candidates and guiding experimental efforts. acs.orgnih.gov Future research will involve developing sophisticated ML models specifically tailored for this compound chemistry, capable of predicting reactivity, stability, electronic properties, and potential applications based on structural inputs.

Addressing Sustainability Challenges in Germanium Chemistry

Ensuring the sustainability of germanium chemistry is a critical future challenge. Germanium is a critical element with increasing demand in high-tech industries, including infrared optics and solar cells. hep.com.cnresearchgate.net However, its primary production often involves inefficient processes, and recycling rates from end-of-life products are currently low. hep.com.cnresearchgate.netnewswise.com

Future research in this compound chemistry must consider sustainable practices throughout the lifecycle of germanium-containing compounds. This includes developing more efficient and environmentally friendly synthetic routes to this compound precursors, minimizing waste generation, and exploring the use of renewable resources where possible.

Furthermore, addressing the sustainability of germanium supply requires a focus on recycling and urban mining. hep.com.cnnewswise.com While challenges exist in recovering germanium from complex end-of-life products due to its low concentration in many applications, research into innovative separation and extraction techniques is crucial. researchgate.netnewswise.comkaust.edu.sa Future this compound chemistry research can contribute to this by exploring this compound compounds or reactions that facilitate the efficient recovery and purification of germanium from secondary sources. The development of a sustainable circular chemical economy for germanium is essential to meet future demand and mitigate environmental impact. kaust.edu.sabibliotekanauki.pl

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing germyl compounds, and how should researchers interpret key data?

  • Methodological Answer : Utilize 13C^{13}\text{C} NMR spectroscopy to identify this compound anion structures, focusing on chemical shifts in the range of 133–167 ppm for phenyl-substituted derivatives (see Table 1). Cross-reference with IR spectroscopy for Ge–C bond vibrations (~500–600 cm1^{-1}) and mass spectrometry for molecular ion confirmation. Always calibrate instruments using known this compound standards and document solvent effects (e.g., THF vs. DMSO) .

Table 1 : Representative 13C^{13}\text{C} NMR Data for Phenyl-Substituted this compound Anions (THF solvent)

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)Me (ppm)
PhMe2_2GeLi137.4136.6136.8135.5138.0
Ph2_2GeLi139.2138.8134.9163.1141.0

Q. How should researchers design a reproducible synthesis protocol for this compound complexes?

  • Methodological Answer : Follow a stepwise approach:

Precursor Selection : Use GeCl4_4 or organogermanium halides as starting materials, ensuring anhydrous conditions.

Reaction Optimization : Monitor temperature sensitivity (e.g., -78°C for lithiation reactions) and stoichiometry via in situ 1H^{1}\text{H} NMR .

Purification : Employ vacuum sublimation or recrystallization in inert solvents (e.g., hexane/THF mixtures).
Document deviations from literature protocols (e.g., substituent effects on yield) and validate purity via elemental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound species?

  • Methodological Answer :

Reassess Computational Models : Verify basis sets (e.g., B3LYP/def2-TZVP for Ge) and solvent corrections. Compare with empirical data from analogous compounds .

Empirical Validation : Perform controlled experiments (e.g., isotopic labeling or variable-temperature NMR) to isolate dynamic effects (e.g., anion mobility in THF) .

Statistical Analysis : Apply Bayesian inference to quantify confidence intervals for conflicting data points .

Q. What strategies are effective for optimizing this compound ligand reactivity in catalytic systems?

  • Methodological Answer :

Ligand Tuning : Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to alter Ge–M bond strength. Use Hammett plots to correlate σ values with reaction rates .

Mechanistic Probes : Conduct kinetic isotope effect (KIE) studies or in situ XAS to track Ge oxidation states during catalysis.

Cross-Disciplinary Validation : Compare results with silicon/stannyl analogs to identify unique this compound properties .

Q. How should researchers address discrepancies in reported Ge–C bond dissociation energies across studies?

  • Methodological Answer :

Critical Literature Review : Differentiate experimental methods (e.g., calorimetry vs. mass spectrometry) and note solvent/phase disparities (gas-phase vs. solution) .

Unified Benchmarking : Propose a collaborative effort to establish standardized measurement protocols (e.g., using laser-induced acoustic desorption) .

Guidelines for Data Integrity and Reproducibility

  • Data Documentation : Provide raw spectral files (NMR, IR), crystallographic CIFs, and computational input files in supplementary materials. Use platforms like Zenodo for FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
  • Ethical Replication : When reproducing prior work, explicitly cite original protocols and detail modifications (e.g., adjusted reaction times due to equipment differences) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.